(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride
CAS No.: 1361112-94-8
Cat. No.: VC2714495
Molecular Formula: C13H17ClN2O4
Molecular Weight: 300.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361112-94-8 |
|---|---|
| Molecular Formula | C13H17ClN2O4 |
| Molecular Weight | 300.74 g/mol |
| IUPAC Name | 2-[5-(cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2O4.ClH/c16-11-6-5-9(7-15(11)8-12(17)18)13(19)14-10-3-1-2-4-10;/h5-7,10H,1-4,8H2,(H,14,19)(H,17,18);1H |
| Standard InChI Key | RSYITEJUAMLEOU-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O.Cl |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O.Cl |
Introduction
Chemical Identity and Structure
Identification and Nomenclature
(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride is identified by the CAS number 1361112-94-8. Its IUPAC name is 2-[5-(cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid;hydrochloride . The compound appears in chemical databases with the PubChem CID 71298721 and is characterized by the unique InChIKey RSYITEJUAMLEOU-UHFFFAOYSA-N .
Structural Composition
This compound features a complex molecular architecture consisting of:
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A pyridine ring with an oxo group at the 2-position
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A cyclopentylcarbamoyl substituent at the 5-position
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An acetic acid moiety attached to the nitrogen at position 1
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A hydrochloride salt component enhancing aqueous solubility
The molecular formula is C13H17ClN2O4 with a molecular weight of 300.74 g/mol . Its structural representation can be expressed through the SMILES notation: C1CCC(C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O.Cl .
Physical and Chemical Properties
Table 1: Key Properties of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride
| Property | Value |
|---|---|
| Molecular Weight | 300.74 g/mol |
| Physical State | Solid |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 86.7 Ų |
| Exact Mass | 300.0876847 Da |
| Complexity | 461 |
| Parent Compound | 2-[5-(Cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid (CID 66510147) |
The hydrochloride salt formation significantly enhances the compound's solubility in aqueous environments, a critical feature for its potential pharmacological applications.
Synthesis and Production
Synthetic Routes
The synthesis of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride typically involves multiple reaction steps. The compound can be synthesized through several routes, with careful selection of reagents and conditions to achieve high yields and purity. The general synthetic pathway includes:
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Formation of the appropriately substituted pyridine core
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Introduction of the oxo functionality at the 2-position
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Attachment of the cyclopentylcarbamoyl group through amide bond formation
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N-alkylation with a suitable acetic acid derivative
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Conversion to the hydrochloride salt form
Reaction Conditions
The synthesis requires precise control of reaction parameters:
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Temperature regulation (typically between 0-25°C for selective functionalization)
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Appropriate solvent selection (often polar aprotic solvents)
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Catalyst optimization for specific transformations
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pH control during salt formation
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Reaction time monitoring for optimal conversion
Purification Techniques
Purification of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride typically employs:
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Recrystallization from appropriate solvent systems
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Column chromatography for intermediate purification
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Preparative HPLC for high-purity requirements
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Salt formation and precipitation protocols
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Washing and filtration procedures
These purification methods aim to achieve the standard research-grade purity of ≥95%.
Biological Activity
Anticancer Properties
Preliminary studies indicate that (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride may display anticancer activities. The compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. The mechanism may involve:
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Disruption of cellular signaling pathways critical for tumor growth
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Interference with cancer cell survival mechanisms
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Potential cytotoxic effects against specific cancer cell lines
These anticancer properties align with findings from research on structurally similar compounds. For instance, certain 1,8-naphthyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the submicromolar range .
Table 2: Comparative Cytotoxicity Data of Related Heterocyclic Compounds
| Compound Class | Cancer Cell Line | IC50 Value |
|---|---|---|
| 1,8-Naphthyridine derivative (47) | MIAPaCa | 0.41 μM |
| 1,8-Naphthyridine derivative (47) | K-562 | 0.77 μM |
| 1,8-Naphthyridine derivative (36) | PA-1 | 1.19 μM |
| 1,8-Naphthyridine derivative (29) | PA-1 | 0.41 μM |
| 1,8-Naphthyridine derivative (29) | SW620 | 1.4 μM |
While these data represent related compounds rather than (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride specifically, they provide valuable context for understanding the potential anticancer properties of pyridine-based structures .
Immunomodulatory Effects
The structural characteristics of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride suggest possible immunomodulatory activities, similar to other pyridine derivatives. Research indicates that compounds in this class may influence immune responses through:
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Regulation of immune cell function
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Modulation of cytokine expression profiles
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Interaction with immune signaling pathways
The specific immunomodulatory mechanisms of this compound require further investigation to establish their relevance for potential therapeutic applications.
Structure-Activity Relationships
Key Structural Features
The biological activity of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride is intrinsically linked to its structural components. The following structural elements are particularly significant:
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The pyridine core provides a planar, aromatic scaffold that enables specific molecular interactions
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The oxo group at position 2 influences electronic properties and hydrogen bonding capabilities
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The cyclopentylcarbamoyl group at position 5 contributes to receptor binding and specificity
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The acetic acid moiety at the N-1 position affects solubility and may participate in target interactions
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The hydrochloride salt formation enhances aqueous solubility and bioavailability
Comparative Analysis with Related Compounds
Table 3: Structural and Activity Comparison with Related Compounds
| Compound | Key Structural Differences | Reported Activity |
|---|---|---|
| (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride | Base structure | Anti-inflammatory, potential anticancer |
| (2-Oxo-2H-pyridin-1-yl)-acetic acid | Lacks cyclopentylcarbamoyl at position 5 | Unknown (requires investigation) |
| Pyridine derivatives with similar carbamoyl groups | Variations in carbamoyl attachment | Variable anti-inflammatory effects |
| Fused pyridine derivatives | Additional fused ring systems | Enhanced cytotoxicity against cancer cells |
| 1,8-Naphthyridine derivatives | Additional nitrogen in the heterocyclic ring | Potent cytotoxicity against multiple cancer cell lines |
This comparative analysis illustrates how structural modifications can significantly alter biological activities, providing guidance for future drug design efforts.
Research Applications
Medicinal Chemistry Research
(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride serves as a valuable compound for medicinal chemistry research, particularly as:
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A lead compound for structure-activity relationship studies
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A template for developing novel pyridine-based therapeutic agents
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A model for investigating heterocyclic compound interactions with biological targets
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A reference compound for comparative pharmacological studies
The diverse functional groups present in its structure allow for systematic modifications to optimize biological activity and pharmacological properties.
Target Identification Studies
Interaction studies are crucial for understanding how (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride engages with biological targets. These studies typically employ:
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High-throughput screening methods to assess interactions across various biological systems
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Computational modeling to predict binding patterns
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Biochemical assays to measure enzyme inhibition and receptor interactions
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Cellular assays to evaluate functional responses
Such studies help to elucidate the compound's mechanism of action and identify potential therapeutic targets.
Synthetic Methodology Development
The synthesis of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride has contributed to the development of:
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Efficient methods for pyridine N-alkylation
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Selective functionalization strategies for heterocyclic compounds
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Novel approaches to amide bond formation
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Improved protocols for hydrochloride salt preparation
These methodological advances have broader applications in organic synthesis and pharmaceutical development.
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